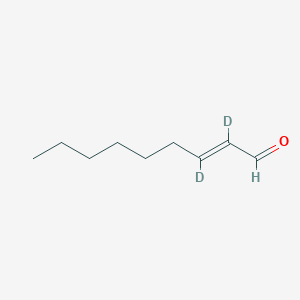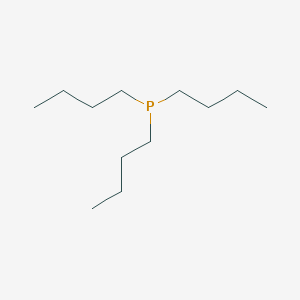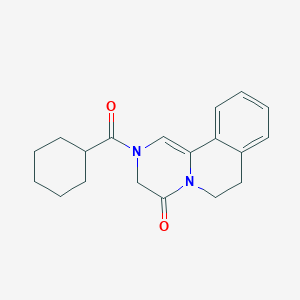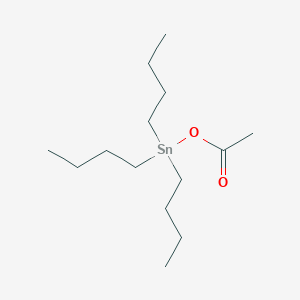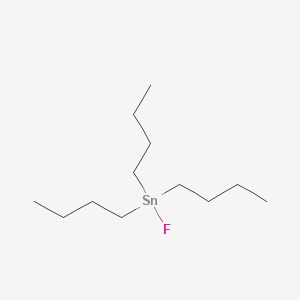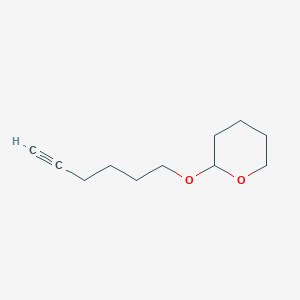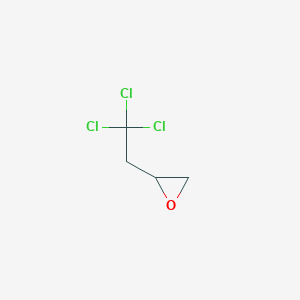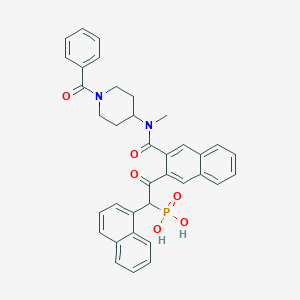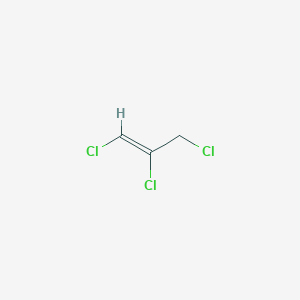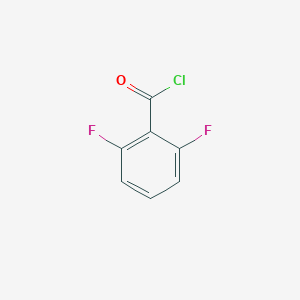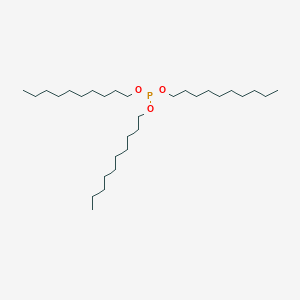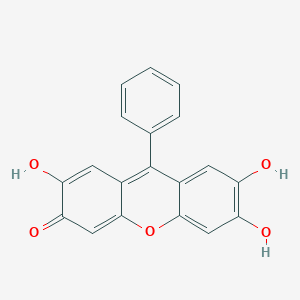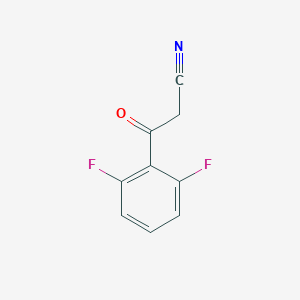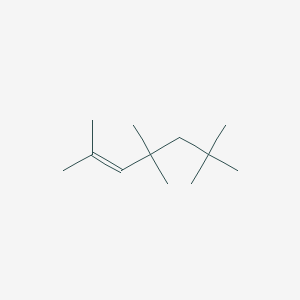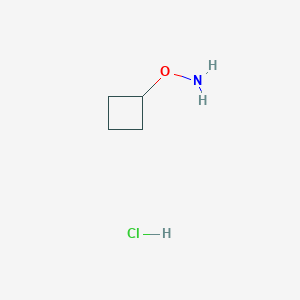
O-Ciclobutil-hidroxilamina clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Cyclobutyl-hydroxylamine hydrochloride is a chemical compound with the molecular formula C4H10ClNO and a molecular weight of 123.58 g/mol . It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a cyclobutyl group. This compound is primarily used in research settings and has various applications in chemistry and biology.
Aplicaciones Científicas De Investigación
O-Cyclobutyl-hydroxylamine hydrochloride has several applications in scientific research :
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydroxamic acids.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and as a probe for studying protein modifications.
Industry: The compound is used in the production of various fine chemicals and intermediates.
Mecanismo De Acción
Target of Action
O-Cyclobutyl-hydroxylamine hydrochloride is a specialized compound used in proteomics research . .
Mode of Action
For instance, they can participate in O-alkylation and arylation reactions . In these reactions, the oxygen atom of hydroxylamines acts as a reactive nucleophile . This leads to the formation of oximes in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It’s known that oxime derivatives, which can be formed from hydroxylamines, have been involved in radical-type reactions . These reactions can lead to the cleavage of C-C bonds, which has significant implications in organic synthesis .
Métodos De Preparación
The synthesis of O-Cyclobutyl-hydroxylamine hydrochloride typically involves the reaction of cyclobutylamine with hydroxylamine hydrochloride under controlled conditions. One common method includes the following steps :
Reaction of Cyclobutylamine with Hydroxylamine Hydrochloride: Cyclobutylamine is reacted with hydroxylamine hydrochloride in an ethanol solution. Sodium hydroxide is added to the mixture to facilitate the reaction.
Precipitation and Purification: The reaction mixture is then added to water to precipitate the product, which is filtered and purified to obtain O-Cyclobutyl-hydroxylamine hydrochloride.
Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
O-Cyclobutyl-hydroxylamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can undergo substitution reactions with various electrophiles to form O-substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
O-Cyclobutyl-hydroxylamine hydrochloride can be compared with other hydroxylamine derivatives such as O-Benzylhydroxylamine hydrochloride and O-tert-Butylhydroxylamine hydrochloride . These compounds share similar reactivity but differ in their substituents, which affect their physical properties and reactivity:
O-Benzylhydroxylamine Hydrochloride: Contains a benzyl group, making it more hydrophobic and suitable for reactions requiring aromatic substitution.
O-tert-Butylhydroxylamine Hydrochloride: Contains a tert-butyl group, providing greater steric hindrance and stability in certain reactions.
The uniqueness of O-Cyclobutyl-hydroxylamine hydrochloride lies in its cyclobutyl group, which offers a balance between steric hindrance and reactivity, making it a versatile reagent in various chemical transformations.
Propiedades
IUPAC Name |
O-cyclobutylhydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c5-6-4-2-1-3-4;/h4H,1-3,5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYASEGFDXUVPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)ON.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590292 |
Source


|
| Record name | O-Cyclobutylhydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137270-23-6 |
Source


|
| Record name | O-Cyclobutylhydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Cyclobutyl-hydroxylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
